6-Cyano-2-methylpyridine-3-carboxylic acid
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Overview
Description
6-Cyano-2-methylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 6-position, a methyl group (-CH3) at the 2-position, and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-methylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with cyanogen bromide (BrCN) under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methylpyridine-3-carboxylic acid in a suitable solvent such as acetonitrile.
- Add cyanogen bromide to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic cyanation of 2-methylpyridine-3-carboxylic acid using a palladium catalyst. This process involves:
- Dissolving 2-methylpyridine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
- Adding a palladium catalyst and a cyanide source such as sodium cyanide (NaCN).
- Heating the reaction mixture under an inert atmosphere.
- Isolating and purifying the product through standard techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or carboxylic acid groups under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
6-Cyano-2-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyano-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The cyano group can interact with nucleophilic residues in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
6-Cyano-2-methylpyridine: Lacks the carboxylic acid group, limiting its applications in biological systems.
3-Cyano-2-methylpyridine: The position of the cyano group is different, affecting its reactivity and applications.
Uniqueness
6-Cyano-2-methylpyridine-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
6-cyano-2-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-7(8(11)12)3-2-6(4-9)10-5/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUAEZGQWYAELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806297-98-2 |
Source
|
Record name | 6-cyano-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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